molecular formula C17H22N6 B2779278 4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380141-41-1

4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2779278
CAS No.: 2380141-41-1
M. Wt: 310.405
InChI Key: XPAZSGVBRONWNR-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic compound with a complex structure that includes a cyclopropylpyrimidine and a piperazine ring

Preparation Methods

The synthesis of 4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-2-13-10-18-17(19-11-13)23-7-5-22(6-8-23)16-9-15(14-3-4-14)20-12-21-16/h9-12,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAZSGVBRONWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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